

Alexa Fluor 647 NHS Ester storage and handling best practices

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Compound of Interest

Compound Name: Alexa Fluor 647 NHS Ester

Cat. No.: B12289133 Get Quote

Technical Support Center: Alexa Fluor® 647 NHS Ester

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Alexa Fluor® 647 NHS Ester for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Alexa Fluor® 647 NHS Ester powder?

Upon receipt, the lyophilized powder should be stored at -20°C or colder, protected from light, and kept in a desiccated environment to prevent degradation.[1][2][3][4]

Q2: What is the best way to reconstitute the Alexa Fluor® 647 NHS Ester?

It is highly recommended to reconstitute the NHS ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5][6][7] Using DMSO that contains water can lead to the hydrolysis of the NHS ester, rendering it inactive.

Q3: How should I store the reconstituted Alexa Fluor® 647 NHS Ester in DMSO?

For short-term storage (less than two weeks), the reconstituted DMSO stock solution can be stored at <-15°C.[8] For longer-term storage, it is best to prepare single-use aliquots and store



them at -20°C or -80°C for up to several months.[5][9][10] Avoid repeated freeze-thaw cycles. [11]

Q4: Why is it crucial to use an amine-free buffer for the labeling reaction?

Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule (e.g., protein, antibody) for reaction with the NHS ester.[11][12] This competition will significantly reduce the labeling efficiency of your target molecule.

Q5: What is the optimal pH for the labeling reaction?

The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 8.3 to 8.5.[5][12] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated.[5][12]

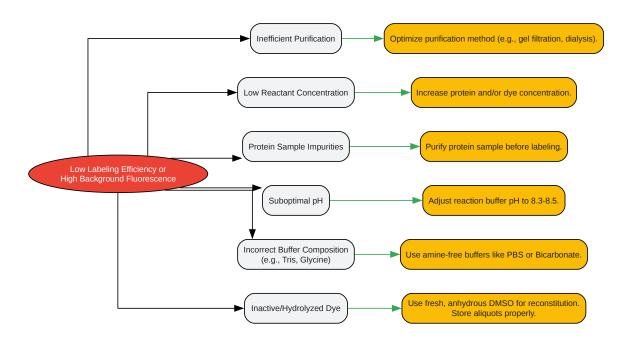
Storage and Handling Data

Parameter	Lyophilized Powder	Reconstituted in Anhydrous DMSO	Labeled Conjugate
Storage Temperature	≤-20°C[1][2][3][4]	-20°C to -80°C[5][9] [10]	4°C (short-term) or -20°C (long-term)[8] [11][13]
Storage Conditions	Desiccated, protected from light[2][8]	Single-use aliquots, protected from light[5]	In a suitable buffer, protected from light[8] [11]
Shelf Life	At least 3-12 months when stored correctly[2][14]	Up to 12 weeks at -20°C[5]	Several months at 4°C with preservative; longer at -20°C[8][11] [13]

Troubleshooting Guide

DOT Script for Troubleshooting Flowchart:





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Troubleshooting guide for common labeling issues.

Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling IgG antibodies with Alexa Fluor® 647 NHS Ester.

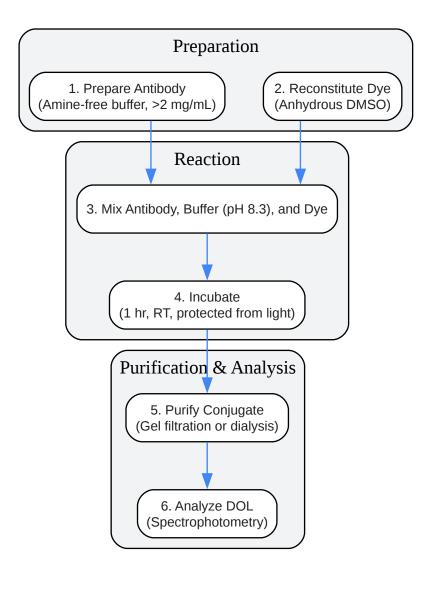
- 1. Preparation of Antibody:
- Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL for optimal results.[6][7]



- If the buffer contains primary amines (e.g., Tris, glycine), the antibody must be dialyzed against an amine-free buffer such as PBS.[13]
- 2. Preparation of Dye Solution:
- Allow the vial of Alexa Fluor® 647 NHS Ester to warm to room temperature before opening.
- Reconstitute the dye in anhydrous DMSO to a concentration of 10 mg/mL.[8]
- 3. Labeling Reaction:
- Add the antibody solution to a reaction tube.
- Add a reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to the antibody solution.
- Add the calculated amount of the reconstituted dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may need to be determined empirically, but a starting point is often a 5-10 fold molar excess of the dye.
- Incubate the reaction for 1 hour at room temperature, protected from light.[6][8]
- 4. Purification of the Labeled Antibody:
- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[7][8]
- 5. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.
- Calculate the protein concentration and the dye concentration to determine the DOL.

DOT Script for Experimental Workflow:





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Workflow for antibody labeling with Alexa Fluor® 647 NHS Ester.

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